molecular formula C9H14N2O2 B8049834 (S)-hexahydro-1'H-spiro[oxetane-3,4'-pyrrolo[1,2-a]pyrazin]-1'-one

(S)-hexahydro-1'H-spiro[oxetane-3,4'-pyrrolo[1,2-a]pyrazin]-1'-one

Cat. No.: B8049834
M. Wt: 182.22 g/mol
InChI Key: IIQMVUIBLRRHOA-ZETCQYMHSA-N
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Description

(S)-hexahydro-1’H-spiro[oxetane-3,4’-pyrrolo[1,2-a]pyrazin]-1’-one is a complex nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, combining an oxetane ring with a pyrrolo[1,2-a]pyrazine moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-hexahydro-1’H-spiro[oxetane-3,4’-pyrrolo[1,2-a]pyrazin]-1’-one typically involves multiple steps, including cyclization and ring annulation reactions. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step is an intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of solid-phase synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-hexahydro-1’H-spiro[oxetane-3,4’-pyrrolo[1,2-a]pyrazin]-1’-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrrolo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different alcohols or amines.

Scientific Research Applications

(S)-hexahydro-1’H-spiro[oxetane-3,4’-pyrrolo[1,2-a]pyrazin]-1’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-hexahydro-1’H-spiro[oxetane-3,4’-pyrrolo[1,2-a]pyrazin]-1’-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-hexahydro-1’H-spiro[oxetane-3,4’-pyrrolo[1,2-a]pyrazin]-1’-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(8aS)-spiro[2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-4,3'-oxetane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-7-2-1-3-11(7)9(4-10-8)5-13-6-9/h7H,1-6H2,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQMVUIBLRRHOA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC3(N2C1)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCC3(N2C1)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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